Metolazone is a synthetic compound classified as a quinazoline-sulfonamide derivative. [] This classification places it within a broader family of compounds known for their diuretic properties. [] In scientific research, Metolazone serves as a valuable tool for investigating renal physiology, particularly the mechanisms of sodium and water transport in the kidneys. [, , ]
The synthesis of metolazone involves several steps, starting from 5-chloro-2-methylaniline. One notable method includes the reaction of this aniline derivative with phosgene to form isatoic anhydride, which is then condensed with ortho-toluidine. This results in an acylation product that subsequently undergoes heating with acetic anhydride to yield a quinazolone intermediate. The final step involves selective reduction using sodium borohydride in the presence of aluminum chloride to produce metolazone .
Metolazone has the chemical formula and a molecular weight of approximately 365.85 g/mol. Its structure features a quinazoline core with a chloro group at position 7 and a sulfonamide functional group, which is critical for its diuretic activity. The compound's configuration allows it to effectively interact with renal transport mechanisms.
Metolazone participates in various chemical reactions during its synthesis and metabolism. The primary reactions include:
Metolazone acts primarily on the distal convoluted tubule of the nephron in the kidneys. It inhibits the sodium-chloride symporter, which reduces sodium reabsorption back into the bloodstream. This inhibition leads to increased sodium and water excretion, resulting in decreased blood volume and lowered blood pressure.
Metolazone exhibits specific physical and chemical properties that influence its pharmacological effectiveness:
Metolazone has significant clinical applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3